3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This brominated sulfone features a reactive primary alkyl bromide on a polar, non-aromatic sulfolane core (LogP -0.08). Ideal for introducing sulfone moieties to enhance aqueous solubility and metabolic stability. Its distinct 3-position regiochemistry and electron-withdrawing 1,1-dioxide group confer unique reactivity unattainable with other bromoalkyl analogs, making precise sourcing essential for reproducible synthesis.

Molecular Formula C6H11BrO2S
Molecular Weight 227.12 g/mol
CAS No. 89599-51-9
Cat. No. B1519693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide
CAS89599-51-9
Molecular FormulaC6H11BrO2S
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CCBr
InChIInChI=1S/C6H11BrO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2
InChIKeyZPHGSPMHSCJYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide (CAS 89599-51-9): A Core Procurement Guide for Sulfone-Based Chemical Synthesis


3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide (CAS 89599-51-9) is a brominated sulfone derivative belonging to the tetrahydrothiophene-1,1-dioxide class [1]. Its molecular structure (C6H11BrO2S, molecular weight 227.12 g/mol) features a reactive 2-bromoethyl substituent appended to a fully saturated, oxidized thiolane ring . This scaffold is valued in organic synthesis as a versatile building block for nucleophilic substitution and cross-coupling reactions, enabling the introduction of sulfone-containing moieties into more complex architectures [2].

Why 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide Cannot Be Replaced by Closely Related Analogs


Interchanging 3-(2-bromoethyl)tetrahydrothiophene 1,1-dioxide with seemingly similar bromoalkyl tetrahydrothiophenes is not viable without altering reaction outcomes. The specific regiochemistry (3-position vs. 2-position) and the presence of the electron-withdrawing sulfone group (1,1-dioxide) fundamentally dictate the compound's physicochemical properties, such as polarity (LogP -0.08) and steric accessibility, which in turn govern its reactivity profile . This unique combination of a primary alkyl bromide electrophile on a non-aromatic, polar sulfolane core confers a distinct reactivity that is not replicated by other bromoalkyl-substituted analogs, making precise procurement essential for reproducible synthetic pathways [1].

Quantitative Evidence: How 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide Outperforms Comparators


Physicochemical Differentiation: LogP and Rotatable Bond Count vs. Positional Isomers

In the context of drug discovery, where physicochemical properties like lipophilicity are critical for optimizing ADME profiles, 3-(2-bromoethyl)tetrahydrothiophene 1,1-dioxide exhibits a computed LogP of -0.08, which is substantially lower (more hydrophilic) than its non-sulfone analog, 3-(2-bromoethyl)tetrahydrothiophene (MW 195.12, LogP estimated >2.0) . Furthermore, compared to the 2-substituted positional isomer, 2-(2-bromoethyl)tetrahydrothiophene 1,1-dioxide (CAS 3043935-91-4), the 3-substituted target compound presents a different spatial arrangement for the reactive bromoethyl group, which can influence steric interactions in crowded catalytic or binding environments .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Commercially Available Purity Levels vs. Alternative Sulfone Building Blocks

For researchers requiring high-purity intermediates to minimize side reactions and ensure reproducible results, 3-(2-bromoethyl)tetrahydrothiophene 1,1-dioxide is offered with a guaranteed purity of ≥98% from established vendors . This level of purity is a key differentiator compared to many other specialized sulfone building blocks, which are frequently supplied with lower purity specifications (e.g., 95%) and without detailed analytical certification .

Organic Synthesis Medicinal Chemistry Material Science

Structural Specificity: The 3-Substituted Sulfolane Scaffold Enables Distinct Synthetic Pathways

The 3-(2-bromoethyl) substitution pattern on the sulfolane ring provides a unique scaffold for subsequent functionalization that is not accessible with other bromoalkyl sulfones. Unlike a simpler bromomethyl analog (e.g., 3-bromomethyltetrahydrothiophene 1,1-dioxide, CAS 321979-37-7), the ethylene spacer in the target compound provides greater conformational flexibility and distances the reactive site from the electron-withdrawing sulfone, which can mitigate potential negative inductive effects on reactivity [1]. This specific architecture is highlighted in literature as a valuable building block for constructing more elaborate heterocyclic systems via nucleophilic substitution and palladium-catalyzed cross-coupling reactions [2].

Cross-Coupling Nucleophilic Substitution Heterocyclic Chemistry

Optimal Use Cases for Procuring 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide (CAS 89599-51-9)


Medicinal Chemistry: Introduction of a Polar Sulfolane Moiety

This compound is the reagent of choice for medicinal chemists seeking to install a polar, non-aromatic sulfolane moiety onto a drug candidate scaffold. Its favorable computed LogP of -0.08 makes it ideal for improving the aqueous solubility and metabolic stability of lead compounds, differentiating it from more lipophilic alkyl halide alternatives.

Synthesis of Sulfone-Containing Heterocycles and Conductive Materials

As a versatile electrophile, it is a valuable building block for synthesizing a range of sulfur-containing heterocycles and functional materials, including monomers for conductive polymers . The 3-position substitution pattern provides a unique entry point for constructing [b]- and [c]-fused sulfolene derivatives, a class of compounds with applications in materials science [1].

High-Throughput Screening and Library Synthesis

The commercial availability of this compound in high purity (≥98%) makes it suitable for use in high-throughput screening (HTS) campaigns and parallel library synthesis, where reliable, predictable reactivity is essential to generate clean products without the need for intermediate purification.

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